molecular formula C29H34O10 B194029 10-deacetyl-13-oxobaccatin III CAS No. 92950-42-0

10-deacetyl-13-oxobaccatin III

Cat. No.: B194029
CAS No.: 92950-42-0
M. Wt: 542.6 g/mol
InChI Key: WMZBAMYUOYXRSF-RIFKXWPOSA-N
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Mechanism of Action

Target of Action

10-Deacetyl-13-oxobaccatin III is a taxane , a class of compounds known for their anticancer properties. The primary targets of taxanes are microtubules, which are crucial components of the cell’s cytoskeleton . By binding to these structures, taxanes interfere with cell division, a process that is particularly active in cancer cells .

Mode of Action

This compound interacts with its targets, the microtubules, by binding to the β-tubulin subunit . This binding stabilizes the microtubules and prevents their depolymerization, a process necessary for cell division . As a result, the cell cycle is arrested, inhibiting the proliferation of cancer cells .

Biochemical Pathways

The action of this compound affects the cell cycle pathway. By preventing the depolymerization of microtubules, it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest at the G2/M phase, halting the proliferation of cancer cells .

Pharmacokinetics

Taxanes are generally poorly soluble in water and require formulation strategies for intravenous administration . They are widely distributed in the body and metabolized primarily in the liver . The bioavailability of this compound would be influenced by these factors.

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation. It has shown cytotoxicity against various cancer cell lines, including A498, NCI-H226, A549, and PC-3 cells . The inhibition rates were 29.7%, 49.2%, 43.9%, and 65.3% respectively .

Action Environment

The action of this compound, like other taxanes, can be influenced by various environmental factors. These include the pH and composition of the cellular environment, the presence of efflux pumps that can remove the drug from the cell, and the expression levels of microtubule-associated proteins that can affect drug binding . Additionally, genetic factors such as mutations in tubulin or other pathway components can influence the compound’s efficacy .

Chemical Reactions Analysis

Types of Reactions: 10-Deacetyl-13-oxobaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various derivatives of taxane diterpenoids, which can be further utilized in the synthesis of anticancer drugs .

Scientific Research Applications

10-Deacetyl-13-oxobaccatin III has a wide range of scientific research applications:

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZBAMYUOYXRSF-RIFKXWPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570271
Record name (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92950-42-0
Record name (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92950-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-deacetyl-13-oxobaccatin III
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Q & A

Q1: What is the significance of finding 10-deacetyl-13-oxobaccatin III in Taxus species?

A1: The discovery of this compound in Taxus sumatrana needles is significant because it adds to the growing library of taxoids isolated from these trees []. Taxoids, particularly paclitaxel (Taxol), are well-known for their anti-cancer activity. While this compound itself may not be as potent as paclitaxel, its discovery highlights the chemical diversity within Taxus species and the potential for finding new, potentially more effective or less toxic, anti-cancer compounds. Further research is needed to fully characterize its activity and potential therapeutic applications.

Q2: How does the chemical structure of this compound differ from other taxoids found in Taxus species?

A2: While the provided abstracts don't give detailed structural data for all compounds, they do mention that this compound was isolated alongside other taxoids like paclitaxel, cephalomannine, and baccatin III []. This suggests a structural similarity to these compounds. The name itself indicates key differences: "10-deacetyl" implies the absence of an acetyl group at the 10th carbon atom, and "13-oxo" indicates the presence of a ketone group at the 13th carbon. These structural variations can significantly influence the molecule's interactions with biological targets and consequently, its activity and potential therapeutic use.

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